N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
This compound is a hybrid heterocyclic molecule combining a pyrazole core substituted with a pyridinyl group and an ethyl-linked tetrahydrobenzoisoxazole carboxamide moiety. Its design integrates features aimed at enhancing target binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-12-16(14-6-8-20-9-7-14)22-24(13)11-10-21-19(25)18-15-4-2-3-5-17(15)26-23-18/h6-9,12H,2-5,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUSXZFFINHGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NOC3=C2CCCC3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the tetrahydrobenzo[d]isoxazole core.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Pyridine Intermediate: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include pyrazole derivatives with carbothioamide or carboxamide substituents, isoxazole-containing molecules, and hybrid heterocycles. Key comparisons are summarized below:
Physicochemical and Pharmacological Differences
- Solubility : The pyridinyl group in the target compound likely improves aqueous solubility compared to analogs bearing nitro groups, which are strongly electron-withdrawing and may reduce solubility .
- Metabolic Stability : Carboxamide groups (as in the target compound) are generally less prone to oxidative metabolism than carbothioamides, which may undergo sulfur oxidation or cleavage .
Lumping Strategy Considerations
As per , compounds with shared structural motifs (e.g., pyrazole cores) may be grouped for modeling studies. However, the target compound’s unique hybrid architecture—combining pyridine, tetrahydrobenzoisoxazole, and carboxamide—suggests distinct reactivity and pharmacokinetics compared to simpler pyrazole-isoxazole derivatives. Lumping it with analogs lacking these features could oversimplify its behavior in biological systems .
Research Implications and Limitations
While structural comparisons provide theoretical insights, direct experimental data on the target compound’s activity, toxicity, and ADME (absorption, distribution, metabolism, excretion) properties are absent in the provided evidence. Future studies should prioritize:
Biological Activity
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a pyrazole ring, a pyridine moiety, and a benzo[d]isoxazole framework, which are known to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 352.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O2 |
| Molecular Weight | 352.44 g/mol |
| CAS Number | 2034476-44-1 |
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole and pyridine derivatives exhibit notable anticancer properties. For instance, research has shown that related pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells.
In a comparative study, derivatives similar to this compound demonstrated IC50 values ranging from 0.39 μM to 3.16 μM against MCF-7 cells, indicating potent cytotoxicity while maintaining safety against non-cancerous cell lines (MCF-10A) .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may bind to and modulate the activity of receptors associated with tumor growth.
- Induction of Apoptosis : Evidence suggests that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have reported that pyrazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Bacillus subtilis | 75 µg/mL |
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various derivatives of this compound through multicomponent reactions (MCRs). The synthesized compounds were screened for anticancer activity using the SRB assay against MCF7 and PC3 cell lines. The results indicated that modifications on the pyrazole ring significantly enhanced cytotoxicity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies revealed strong interactions with targets involved in cell cycle regulation and apoptosis pathways .
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with the preparation of heterocyclic cores (e.g., pyrazole or isoxazole) followed by coupling reactions. For example:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or ketoesters under acidic conditions .
- Step 2 : Introduction of the pyridinyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Step 3 : Carboxamide linkage using coupling agents like EDCI/HOBt in DMF .
Key intermediates : 5-methyl-3-(pyridin-4-yl)-1H-pyrazole, 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid.
Q. Which spectroscopic and chromatographic techniques are most effective for confirming structure and purity?
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking : Predicts binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. Example: Pyrazole derivatives docked into ATP-binding pockets .
- PASS Program : Estimates potential biological activities (e.g., antimicrobial, anticancer) based on structural descriptors .
Advanced Questions
Q. What strategies optimize reaction yields and purity in multi-step syntheses of such heterocyclic compounds?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Reflux conditions (80–120°C) for cyclization steps improve reaction rates .
- Purification : Gradient column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) isolates high-purity products .
Example : A 15% yield increase was achieved by substituting K₂CO₃ with Cs₂CO₃ in nucleophilic substitutions .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
- Case Study : A pyrazole derivative showed high docking scores for kinase inhibition but low experimental IC₅₀.
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Q. How can reaction kinetics be analyzed to improve synthetic efficiency?
- Method : Use pseudo-first-order kinetics under controlled conditions. For example:
- Monitor carboxamide coupling via <sup>1</sup>H NMR by tracking the disappearance of the carboxylic acid proton (δ 10–12 ppm) .
- Calculate rate constants (k) at varying temperatures to identify optimal conditions .
Q. What are the best practices for validating biological activity in cell-based assays?
Q. How do structural modifications (e.g., pyridinyl vs. phenyl substituents) impact activity?
Q. What advanced techniques characterize stereochemistry in such compounds?
- X-ray Crystallography : Resolves absolute configuration of chiral centers (if applicable).
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
